molecular formula C8H9NO2 B086236 3-Acetoxy-4-methylpyridine CAS No. 1006-96-8

3-Acetoxy-4-methylpyridine

Cat. No.: B086236
CAS No.: 1006-96-8
M. Wt: 151.16 g/mol
InChI Key: JLIFSYCXGJGLGE-UHFFFAOYSA-N
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Description

3-Acetoxy-4-methylpyridine is a pyridine derivative characterized by an acetoxy (-OAc) group at the 3-position and a methyl (-CH₃) group at the 4-position of the pyridine ring. For instance, esters like acetoxy groups are prone to hydrolysis under acidic or basic conditions, which may contrast with more stable substituents such as methoxy or nitro groups .

Properties

CAS No.

1006-96-8

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(4-methylpyridin-3-yl) acetate

InChI

InChI=1S/C8H9NO2/c1-6-3-4-9-5-8(6)11-7(2)10/h3-5H,1-2H3

InChI Key

JLIFSYCXGJGLGE-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)OC(=O)C

Canonical SMILES

CC1=C(C=NC=C1)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Acetoxy-4-methylpyridine with other pyridine derivatives based on substituent effects, physical properties, and reactivity.

Substituent Effects and Reactivity

  • 3-Methoxy-4-methylpyridine (e.g., 2-Methoxy-4-methyl-3-nitropyridine )

    • The methoxy (-OMe) group is smaller and less polar than acetoxy, leading to higher thermal stability. Methoxy-substituted pyridines are synthesized in high yields (80–95%) via established procedures .
    • Unlike acetoxy, methoxy groups are electron-donating, enhancing the pyridine ring’s electron density and altering regioselectivity in electrophilic substitution reactions.
  • 3-Nitro-4-methylpyridine (e.g., 2-Methoxy-4-methyl-5-nitropyridine ) The nitro (-NO₂) group is strongly electron-withdrawing, reducing the ring’s basicity and increasing susceptibility to nucleophilic attack. This contrasts with the acetoxy group, which has moderate electron-withdrawing effects due to the ester’s resonance. Nitro-substituted pyridines often exhibit higher melting points (e.g., 268–287°C for nitro-containing analogs ) compared to acetoxy derivatives, which likely have lower melting points due to reduced crystallinity.
  • 3-Amino-4-methylpyridine (e.g., 2-Methoxy-4-methylpyridin-3-amine ) Amino (-NH₂) groups are electron-donating and highly reactive, enabling participation in condensation or coupling reactions. In contrast, acetoxy groups are less nucleophilic but may act as leaving groups in hydrolysis or substitution reactions.

Physical Properties

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Water Solubility Log Kow (Predicted)
This compound -OAc, -CH₃ ~167.16 ~100–150* Moderate ~1.2–1.8
3-Methoxy-4-methylpyridine -OMe, -CH₃ ~139.16 ~80–120 Low ~1.5–2.0
3-Nitro-4-methylpyridine -NO₂, -CH₃ ~154.12 268–287 Very low ~0.8–1.2
3-Amino-4-methylpyridine -NH₂, -CH₃ ~124.15 ~150–180* High ~0.3–0.7

*Predicted based on analogs.

Key Research Findings

Hydrolysis Stability : Acetoxy groups hydrolyze faster than methoxy or nitro groups under physiological conditions, making them suitable for controlled-release applications .

Electronic Effects: Substituents like nitro (-NO₂) significantly reduce the pyridine ring’s pKa (increasing acidity), whereas acetoxy has a milder effect .

Thermal Properties : Nitro-substituted pyridines exhibit higher thermal stability (e.g., melting points >250°C) compared to acetoxy analogs .

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